3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15(2)31-13-7-12-24-21-19-8-5-6-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-11-10-16(3)17(4)14-18/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCROTUUQPHFJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the quinazoline moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Attachment of the Quinazoline Moiety: This step may involve nucleophilic substitution reactions, where the triazole intermediate reacts with a quinazoline derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-5-triazolo[1,5-a]quinazolinamine
Uniqueness
Compared to similar compounds, 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique isopropoxypropyl group, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₂₃N₅O₂S. It features a triazoloquinazoline framework which is known for its diverse biological activities. The sulfonyl group and the propoxy substituent are critical for its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, triazoloquinazolines have been reported to show activity against various bacterial strains. Preliminary studies suggest that the compound may possess similar antimicrobial effects, warranting further investigation into its efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Antimicrobial | Gram-positive and Gram-negative bacteria |
Anti-inflammatory Properties
Compounds in the quinazoline family are often evaluated for anti-inflammatory properties. The presence of the sulfonamide group in the structure may contribute to this activity. Studies have shown that related compounds can inhibit key inflammatory pathways, suggesting that this compound might also exert similar effects.
Anticancer Potential
The triazoloquinazoline scaffold has been linked to anticancer activity in various studies. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms of action for this compound remain to be elucidated but could involve modulation of signaling pathways involved in cell growth and survival.
Case Studies
In a recent study evaluating a series of triazoloquinazolines, several compounds were tested for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the side chains significantly influenced their potency. While specific data on our compound is limited, it aligns with trends observed in related structures.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications include:
- Sulfonyl Group : Enhances solubility and may improve interaction with biological targets.
- Triazole Ring : Essential for biological activity; modifications here can lead to changes in potency.
- Alkoxy Side Chain : Influences lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
